OH-Adduct Transformation Kinetics
Propanamide, 3,3'-thiobis- demonstrates a unique OH-adduct transformation pathway with quantifiable kinetic differentiation from closely related sulfide analogs. In aqueous pulse radiolysis studies at basic pH, the sulfur-centered OH-adduct of Propanamide, 3,3'-thiobis- (λmax = 350 nm) undergoes transformation to an intra-molecular radical cation (λmax = 370 nm) with a first-order rate constant k = 1.4 × 10⁵ s⁻¹ [1]. In direct contrast, 2-(methylthio)ethanol and 2,2'-thiodiethanamide, which differ by hydroxyl substitution and shortened alkyl chain length, respectively, show no observable OH-adduct formation or subsequent transformation under identical experimental conditions [2]. This kinetic evidence establishes that the amide functionality and three-carbon propyl spacer in Propanamide, 3,3'-thiobis- are structural prerequisites for stabilizing the OH-adduct intermediate and enabling the radical cation transformation pathway.
| Evidence Dimension | OH-adduct transformation rate constant |
|---|---|
| Target Compound Data | k = 1.4 × 10⁵ s⁻¹ |
| Comparator Or Baseline | 2-(methylthio)ethanol and 2,2'-thiodiethanamide: No observable OH-adduct formation or transformation |
| Quantified Difference | Qualitative difference: Detectable transformation versus undetectable under same conditions |
| Conditions | Aqueous solution, basic pH, pulse radiolysis with UV-Vis detection |
Why This Matters
This kinetic differentiation directly impacts the compound's efficacy as a radical scavenger in oxidative stress applications, where the ability to form and transform OH-adducts governs antioxidant capacity.
- [1] Gawandi VB, Mohan H, Mittal JP. Role of solute structure on the stability of the OH-adduct of substituted organic sulfides and its transformation to a radical cation. Chemical Physics Letters. 1999;314(5-6):451-458. View Source
- [2] Gawandi VB, Mohan H, Mittal JP. Role of solute structure on the stability of the OH-adduct of substituted organic sulfides and its transformation to a radical cation. Chemical Physics Letters. 1999;314(5-6):451-458. View Source
